molecular formula C10H18O B1232446 cis-4-Decenal CAS No. 21662-09-9

cis-4-Decenal

Cat. No. B1232446
CAS RN: 21662-09-9
M. Wt: 154.25 g/mol
InChI Key: CWRKZMLUDFBPAO-SREVYHEPSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to cis-4-Decenal, such as cis-decalins, involves multiple steps including stereocontrolled synthesis techniques. These methods include oxidation, intermolecular Diels-Alder reactions, olefination, and Cope rearrangement, showcasing the complexity and versatility in creating cis-configured compounds (Hsu et al., 2008). Additionally, the synthesis of cis-configured decalin derivatives emphasizes the importance of asymmetric catalysis in achieving the desired stereochemistry (Gärtner, Qu, & Helmchen, 2012).

Molecular Structure Analysis

Molecular structure analysis of cis-configured compounds reveals distinct geometrical features. For example, the X-ray crystal structures of cis-substituted compounds provide insights into their spatial arrangement and bonding, which are critical for understanding their reactivity and properties (Lucas et al., 2006).

Chemical Reactions and Properties

cis-Configured compounds exhibit unique reactivity due to their stereochemistry. The reactivity of cis-4-Decenal analogs in chemical reactions, such as photoinduced rearrangements, highlights the impact of cis-configuration on reaction pathways and product formation (Gao et al., 2021).

Physical Properties Analysis

The physical properties of cis-configured compounds, such as their solubility, melting points, and boiling points, are influenced by their molecular structure. Studies focusing on the synthesis and properties of cis- and trans-configured compounds provide valuable data on how isomerism affects physical characteristics (Fang et al., 2004).

Chemical Properties Analysis

The chemical properties of cis-4-Decenal and its related compounds, including reactivity towards different reagents, stability under various conditions, and their behavior in catalytic systems, are central to their applications. The synthesis and characterization of cis-[Ru(2,2':6',2''-terpyridine)(DMSO)Cl2] complexes illustrate the complex interplay between structure and chemical behavior (Ziessel et al., 2004).

Scientific Research Applications

Molecular Mechanisms of cisplatin Resistance

Cis-4-Decenal has been studied in the context of cisplatin resistance in cancer treatment. Cisplatin is a platinum-based drug used for treating a variety of solid malignancies. Research shows that cisplatin's anticancer effects involve multiple mechanisms, including DNA damage and induction of apoptosis. Unfortunately, the development of chemoresistance to cisplatin is a significant clinical challenge. Studies have classified the mechanisms of cisplatin resistance into pre-target, on-target, post-target, and off-target resistance, which involve alterations in the steps preceding cisplatin binding to DNA, direct relations to DNA–cisplatin adducts, and the lethal signaling pathways elicited by cisplatin-mediated DNA damage (Galluzzi et al., 2012).

Cisplatin in Cancer Therapy

Cisplatin, known chemically as cis-diamminedichloroplatinum (II), has been effectively used in treating various human cancers including bladder, head and neck, lung, ovarian, and testicular cancers. Its action is linked to its ability to crosslink with DNA, causing damage and inducing apoptosis in cancer cells. However, drug resistance and side effects like kidney problems and allergic reactions limit its effectiveness. Therefore, research has focused on combination therapies with cisplatin and other drugs to overcome resistance and reduce toxicity (Dasari & Tchounwou, 2014).

Role of Naringin Against Cisplatin-Induced Stress

Research has also explored the protective role of naringin, a flavonoid, against cisplatin-induced injury. Cisplatin's dose-dependent toxicity limits its use, and studies have shown that naringin can protect against deterioration in tissue, suppress changes in antioxidant enzyme activities, and inhibit inflammatory and apoptotic mediators in cisplatin-induced injury, suggesting its potential as a treatment to mitigate cisplatin's side effects (Chtourou et al., 2015).

Systems Biology of Cisplatin Resistance

Further studies in systems biology have sought to deconvolute the complex circuitries underpinning cisplatin resistance. Understanding these mechanisms is crucial for developing strategies to prevent or reverse resistance in cancer patients. This research is critical for improving the clinical management of patients affected by various cancers treated with cisplatin (Galluzzi et al., 2014).

Cisplatin-Induced Nephrotoxicity

Cisplatin's nephrotoxicity is a major limitation in its clinical application. Research has focused on identifying the signaling pathways leading to tubular cell death and inflammation in the kidneys, and on discovering renoprotective strategies. These studies are important for developing interventions that do not diminish cisplatin's anticancer efficacy (Pabla & Dong, 2008).

properties

IUPAC Name

(Z)-dec-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRKZMLUDFBPAO-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041514
Record name (4Z)-4-Decenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an orange-like, fatty odour
Record name 4-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

78.00 to 80.00 °C. @ 10.00 mm Hg
Record name 4-Decenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol and most fixed oils; insoluble in water
Record name 4-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.850
Record name 4-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-4-Decenal

CAS RN

21662-09-9, 30390-50-2
Record name cis-4-Decenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21662-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decenal, (4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decenal, (4Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4Z)-4-Decenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-decenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.452
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Record name 4-DECENAL, (4Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R675PGU7K
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Decenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
LR Kett - 2005 - works.swarthmore.edu
… , cis-4-decenal… (cis-4-decenal and decanal). No compound correlated with female rank in either year. A positive relationship between male rank and odor is consistent with cis-4-decenal …
Number of citations: 0 works.swarthmore.edu
JC Hagelin, IL Jones… - Proceedings of the …, 2003 - royalsocietypublishing.org
… Crested auklets exhibited: (i) an attraction to conspecific feather odour; (ii) a preference for two chemical components of feather scent (cis-4-decenal and octanal), which we identified as …
Number of citations: 177 royalsocietypublishing.org
NM Wartini - Agrotekno, 2009 - download.garuda.kemdikbud.go.id
… The main compounds were cis-4-decenal (27.12%), octanal (11.98%), α-pinene (9.09%), farnesol … The main compounds are cis-4-decenal (18.74%), octanal (6.97%), α-pinene (9.09%), …
Number of citations: 21 download.garuda.kemdikbud.go.id
M Yazdanpanah, X Luo, R Lau, M Greenberg… - Free Radical Biology …, 1997 - Elsevier
… Aldehydes such as hexanal, heptanal, and malondialdehyde were strikingly higher in samples from cancer patients, while trans 4-cis-4-decenal was the prominent aldehyde in the …
Number of citations: 96 www.sciencedirect.com
S Wu, J Yang, H Dong, Q Liu, X Li, X Zeng, W Bai - Food Chemistry, 2021 - Elsevier
… -1-butanal, 3-methyl-1-butanol, 1-octen-3-ol, 3-octanone, 2-octanol, 1-heptanol, 6-methyl-5-hepten-2-one, ethyl caproate, octanal, (E)-2-octenal, nonanal, (Z)-2-nonenal, cis-4-decenal, …
Number of citations: 72 www.sciencedirect.com
D Punetha, G Tewari, C Pande - Journal of EssEntial oil rEsEarch, 2018 - Taylor & Francis
… from Pithoragarh and Didihat, situated relatively at higher altitude are marked by a significant percentage of aliphatic compounds, among which (2E)-decenal and cis-4-decenal …
Number of citations: 17 www.tandfonline.com
M ANNISA - 2022 - etd.repository.ugm.ac.id
… pada minyak atsiri daun salam, persentase tertinggi yaitu cis-4-decenal (37,87%), decanal (16,… The highest percentages were cis-4-decenal (37.87%), decanal (16.73%), and octanal (…
Number of citations: 2 etd.repository.ugm.ac.id
신길옥 - 2004 - dspace.ewha.ac.kr
… , ethyl caproate, ethyl caprylate, and ethyl nonanoate), alcohols (2-propanol and 3-methyl-1-butanol), ketone (2,3-butanedione), and aldehydes (trans-2-hexenal and cis-4-decenal). …
Number of citations: 0 dspace.ewha.ac.kr
J Lv, W Xu, C Ji, H Liang, S Li, Z Yang… - … Journal of Food …, 2021 - Wiley Online Library
The present study evaluated the relationship between the bacterial diversity and metabolites of various sour meats, a traditional fermented meat product. The results showed that sour …
Number of citations: 14 ifst.onlinelibrary.wiley.com
MJ Hussain - 2005 - works.swarthmore.edu
… Primary components of the odor, cis-4-decenal and octanal, may be produced from bacteria that metabolize secretions from the auklet's preen gland. The Least Auklet (A. pusilla), an …
Number of citations: 0 works.swarthmore.edu

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